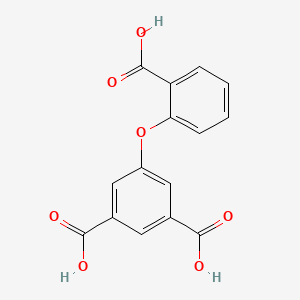

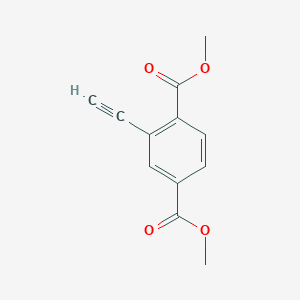

5-(2-Carboxyphenoxy)isophthalic acid

Vue d'ensemble

Description

5-(2-Carboxyphenoxy)isophthalic acid is a compound that has been used in the synthesis of Cu(II)/Ni(II)–organic frameworks . It contains a total of 33 bonds, including 23 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 3 carboxylic acids (aromatic), 3 hydroxyl groups, and 1 ether (aromatic) .

Synthesis Analysis

The compound has been used in the synthesis of Cu(II)/Ni(II)–organic frameworks. A mixture of Cu(Ac)2·2H2O (0.5 mmol), this compound (0.1 mmol), 1,4-bis(1,2,4-triazol-1-yl)butane (0.1 mmol), distilled water (10 mL) and sodium hydroxide solution (0.1 mL 2 mol L−1) was sealed in a 25 mL Teflon-lined stainless container, which was heated at 140 °C for 3 days .Molecular Structure Analysis

The molecular structure of this compound is characterized by a total of 33 bonds. There are 23 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 3 carboxylic acids (aromatic), 3 hydroxyl groups, and 1 ether (aromatic) .Chemical Reactions Analysis

The compound has been used in the synthesis of Cu(II)/Ni(II)–organic frameworks. The frameworks exhibit different architectures constructed from different homometallic clusters varying from mononuclear, binuclear to tetranuclear metal(II) polyhedra .Physical and Chemical Properties Analysis

The compound is characterized by a total of 33 bonds, including 23 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 3 carboxylic acids (aromatic), 3 hydroxyl groups, and 1 ether (aromatic) .Applications De Recherche Scientifique

Photocatalytic Properties

The compound has been used in the construction of Cu(II)/Ni(II)–organic frameworks, exhibiting visible light-driven photocatalytic properties. This application is significant in environmental remediation and sustainable energy production (Xu et al., 2019).

Supramolecular Chemistry

5-(2-Carboxyphenoxy)isophthalic acid plays a role in synthesizing complexes with interesting supramolecular structures. For example, its reaction with triphenyltin(IV) hydroxide resulted in complexes forming 1D molecular chains through intermolecular hydrogen bonds (Liu et al., 2011).

Photoluminescence and Sensor Applications

This compound is used in developing coordination polymers with photoluminescence properties, useful for sensing applications. For instance, a Cd(II) 2D coordination polymer exhibited sensitivity to Fe3+ ions through luminescence intensity changes (Cai et al., 2019).

Crystallography and Structural Analysis

The compound's role in crystallography is notable, where its structural characteristics, such as non-planarity and hydrogen bonding patterns, are studied. This aids in understanding molecular interactions and designing new materials (Faizi et al., 2016).

Gas Adsorption and Separation

Metal-organic frameworks based on this compound demonstrate gas adsorption properties. This makes them potential materials for applications in gas storage and separation, as evidenced by their ability to adsorb gases like N2, H2, O2, and CO2 (Zhang et al., 2010).

Mécanisme D'action

Mode of Action

It has been used in the synthesis of metal-organic frameworks (mofs), indicating that it may interact with metal ions . The exact nature of these interactions and the resulting changes at the molecular level require further investigation.

Biochemical Pathways

The specific biochemical pathways affected by 5-(2-Carboxyphenoxy)isophthalic acid are currently unknown. Its role in the synthesis of MOFs suggests it may influence pathways involving metal ions

Pharmacokinetics

Its predicted properties include a boiling point of 571.7±50.0 °C and a density of 1.529±0.06 g/cm3 . The impact of these properties on the compound’s bioavailability requires further investigation.

Result of Action

Its use in the synthesis of MOFs suggests it may have effects related to the properties of these materials

Action Environment

Its use in the synthesis of MOFs under hydrothermal conditions suggests that temperature and pressure may be important factors

Analyse Biochimique

Biochemical Properties

5-(2-Carboxyphenoxy)isophthalic acid plays a significant role in biochemical reactions, particularly in the formation of metal-organic frameworks (MOFs). It interacts with metal ions such as copper (Cu) and nickel (Ni) to form complex structures. These interactions are crucial for the compound’s function as a ligand in MOFs, which are known for their catalytic and photocatalytic properties . The compound’s ability to coordinate with metal ions makes it a valuable component in the synthesis of MOFs, which can be used in various applications, including catalysis and gas adsorption.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand, coordinating with metal ions to form stable complexes. These complexes can inhibit or activate enzymes, depending on the nature of the interaction. For example, the compound’s interaction with copper ions can result in the formation of a complex that acts as a photocatalyst, facilitating the degradation of organic dyes under visible light irradiation . This mechanism highlights the compound’s potential in environmental and industrial applications.

Propriétés

IUPAC Name |

5-(2-carboxyphenoxy)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-13(17)8-5-9(14(18)19)7-10(6-8)22-12-4-2-1-3-11(12)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCRITGDNAXNJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Di-t-butylphosphino-4-methoxy-3,5,6-trimethyl-2',4',6'-tri-i-propylbiphenyl,[~1:1mixture with regioisomer,2-Di-t-butylphosphino-5-methoxy-3,4,6-trimethyl-2',4',6'-tri-i-propylbiphenyl]](/img/structure/B3100073.png)

![N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B3100093.png)

![1-(3-Ethoxyphenyl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3100136.png)

![2-Propenoic acid, 3-tricyclo[3.3.1.13,7]dec-1-yl-, (E)-](/img/structure/B3100150.png)